molecular formula C9H14O2 B12895006 Cyclopentanol, 1-(4,5-dihydro-2-furanyl)- CAS No. 129529-77-7

Cyclopentanol, 1-(4,5-dihydro-2-furanyl)-

Cat. No.: B12895006
CAS No.: 129529-77-7
M. Wt: 154.21 g/mol
InChI Key: CPSMHSVRWOKNNM-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrofuran-2-yl)cyclopentanol is an organic compound with the molecular formula C9H14O2. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications. This compound features a cyclopentanol moiety attached to a dihydrofuran ring, making it an interesting subject for various chemical studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-dihydrofuran-2-yl)cyclopentanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 1-(4,5-dihydrofuran-2-yl)cyclopentanol can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydrofuran-2-yl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

1-(4,5-Dihydrofuran-2-yl)cyclopentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-dihydrofuran-2-yl)cyclopentanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with a cyclopentanol moiety but lacking the furan ring.

    Furan-2-ylmethanol: Contains a furan ring but with a different substituent.

    Cyclopentanone: A ketone derivative of cyclopentanol.

Uniqueness

1-(4,5-Dihydrofuran-2-yl)cyclopentanol is unique due to the presence of both a cyclopentanol and a dihydrofuran ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

129529-77-7

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(2,3-dihydrofuran-5-yl)cyclopentan-1-ol

InChI

InChI=1S/C9H14O2/c10-9(5-1-2-6-9)8-4-3-7-11-8/h4,10H,1-3,5-7H2

InChI Key

CPSMHSVRWOKNNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CCCO2)O

Origin of Product

United States

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